1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one typically involves the reaction of 3,4-bis(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
- N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine
Comparison: 1-(3,4-Bis(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of two trifluoromethoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H8F6O3 |
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Molecular Weight |
302.17 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6O3/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
BDFOUSGMYRPLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)OC(F)(F)F |
Origin of Product |
United States |
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